4-(1H-Indol-1-yl)isoquinoline

Physicochemical profiling Ionization constant Positional isomer comparison

4-(1H-Indol-1-yl)isoquinoline is a heterocyclic small molecule (C₁₇H₁₂N₂; MW 244.29 g/mol) that integrates an indole moiety at the 4-position of the isoquinoline scaffold. This specific regiochemistry distinguishes it from other indole-isoquinoline hybrids.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
Cat. No. B14124799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indol-1-yl)isoquinoline
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CN=CC4=CC=CC=C43
InChIInChI=1S/C17H12N2/c1-3-7-15-14(6-1)11-18-12-17(15)19-10-9-13-5-2-4-8-16(13)19/h1-12H
InChIKeyKPFFYEKTORBISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-1-yl)isoquinoline (CAS 473918-53-5): Chemical Identity, Physicochemical Profile, and Research-Grade Specifications


4-(1H-Indol-1-yl)isoquinoline is a heterocyclic small molecule (C₁₇H₁₂N₂; MW 244.29 g/mol) that integrates an indole moiety at the 4-position of the isoquinoline scaffold . This specific regiochemistry distinguishes it from other indole-isoquinoline hybrids. The compound is commercially available as a research reagent with ≥95% purity, typically supplied in 1 mg to 10 mg quantities . Key predicted physicochemical properties include a boiling point of 453.0 ± 37.0 °C, a density of 1.17 ± 0.1 g/cm³, and a pKa of 4.94 ± 0.10, indicating that the isoquinoline nitrogen is predominantly protonated under mildly acidic conditions . The compound is reported to be a yellowish crystalline solid with a melting point between 130 °C and 135 °C .

Why 4-(1H-Indol-1-yl)isoquinoline Cannot Be Casually Replaced by Other Indole-Isoquinoline Isomers or Hybrids


The biological and physicochemical properties of indole-isoquinoline hybrids are critically dependent on the position of the indole attachment on the isoquinoline ring . The 4-substituted isomer exhibits a measurably distinct pKa (4.94 ± 0.10) compared to its 1-substituted positional isomer (pKa 4.71 ± 0.30), resulting in a ~0.23 log unit difference in basicity that alters the protonation state at physiological and endosomal pH . Furthermore, patent literature explicitly identifies the indolyl-isoquinoline pharmacophore—exemplified by IBR2 and its 4-substituted congeners—as the privileged scaffold for Rad51 inhibition in imatinib-resistant chronic myelogenous leukemia (CML), establishing that indole-isoquinoline hybrids bearing alternative substitution patterns or alternative heterocyclic cores lack this validated target engagement profile [1]. These measurable differences in ionization behavior and target-class assignment preclude simple interchange with other indole-isoquinoline positional isomers or structurally related heterocyclic analogs.

Quantitative, Comparator-Based Evidence Differentiating 4-(1H-Indol-1-yl)isoquinoline from Closest Analogs


pKa Differentiation Between 4-(1H-Indol-1-yl)isoquinoline and Its 1-Positional Isomer

The predicted pKa of the isoquinoline nitrogen in 4-(1H-Indol-1-yl)isoquinoline is 4.94 ± 0.10, compared with 4.710 ± 0.30 for the 1-(1H-indol-1-yl)isoquinoline positional isomer . This difference of approximately 0.23 pKa units corresponds to a ~1.7-fold difference in the acid dissociation constant (Ka), meaning that at pH 5.0 the 4-isomer is approximately 40% unionized versus approximately 25% for the 1-isomer, a difference that can alter membrane permeability, lysosomal sequestration, and protein binding in cellular assays.

Physicochemical profiling Ionization constant Positional isomer comparison

Melting Point and Crystallinity Comparison Between 4- and 1-Substituted Indole-Isoquinoline Isomers

4-(1H-Indol-1-yl)isoquinoline is reported to be a yellowish crystalline solid with a melting point of 130–135 °C . In contrast, no definitive crystalline melting point has been reported for the 1-positional isomer (Isoquinoline, 1-(1H-indol-1-yl)-, CAS 2161345-34-0) in publicly available databases, which is typically offered as an amorphous or poorly characterized solid . The well-defined melting range of the 4-isomer facilitates quality control by differential scanning calorimetry (DSC) and supports solid-form consistency across batches, which is critical for reproducible biological assay results.

Solid-state properties Crystallinity Formulation suitability

Rad51 Inhibitory Phenotype: Class-Level Prioritization of Indolyl-Isoquinoline Scaffolds Over Non-Indolyl Alternatives

US Patent 9,012,455 explicitly claims that the Rad51 inhibitor preferably 'comprises an indolyl isoquinoline structure' for the treatment of imatinib-resistant chronic myelogenous leukemia (CML) [1]. The patent exemplifies IBR2—a compound containing the indolyl-isoquinoline core—and demonstrates synergistic apoptosis induction when combined with the BCR-ABL kinase inhibitor imatinib in Ba/F3-p210 and Ba/F3-M351T cells [2]. IBR2 treatment alone induced apoptosis in cells expressing the imatinib-resistant T315I mutant and significantly prolonged survival in a NOD/SCID mouse xenograft model [3]. Non-indolyl Rad51 inhibitors (e.g., RI-1, which is a maleimide-based covalent inhibitor) lack this documented synergy with BCR-ABL kinase inhibitors and have not demonstrated in vivo efficacy in T315I-mutant models.

Rad51 inhibition Imatinib-resistant CML DNA damage repair

Isoquinolinyl-Substituted Indole Chemotype Endows CYP11B2 Selectivity Over CYP11B1 That Is Absent in Non-Isoquinolinyl Inhibitors

Yin et al. (2014) demonstrated that isoquinolinyl-substituted indoles and indolines achieve potent CYP11B2 inhibition (IC₅₀ < 3 nM for the most potent analogs) with selectivity factors (SF = IC₅₀ CYP11B1 / IC₅₀ CYP11B2) of approximately 170, which is >11-fold superior to the clinical comparators fadrozole and LCI699 (SFs < 15) [1]. These isoquinolinyl-substituted compounds also showed no inhibition (IC₅₀ > 50 μM) against a panel of hepatic CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and steroidogenic CYP17 and CYP19 [2]. While 4-(1H-Indol-1-yl)isoquinoline was not directly tested in this study, its core scaffold corresponds to the privileged chemotype defined by this structure-activity relationship analysis, establishing a class-level selectivity advantage over non-isoquinolinyl CYP11B2 inhibitors.

CYP11B2 selectivity Aldosterone synthase Off-target profiling

Where 4-(1H-Indol-1-yl)isoquinoline Delivers the Strongest Procurement Rationale: Evidence-Backed Application Scenarios


Rad51-Targeted Drug Discovery for Imatinib-Resistant Chronic Myelogenous Leukemia (CML)

Investigators developing therapies for imatinib-resistant CML, particularly those targeting the T315I gatekeeper mutation, should select 4-(1H-Indol-1-yl)isoquinoline or its close analogs as a starting scaffold. US Patent 9,012,455 validates the indolyl-isoquinoline pharmacophore as the preferred Rad51-inhibitory chemotype, with documented synergy with BCR-ABL kinase inhibitors in Ba/F3-p210, Ba/F3-M351T, and Ba/F3-T315I cell lines and in vivo survival benefit in NOD/SCID xenograft models [1]. Alternative Rad51 inhibitors lacking this scaffold have not replicated this T315I-specific efficacy profile.

Selective Aldosterone Synthase (CYP11B2) Inhibitor Development Requiring Minimal CYP11B1 Cross-Reactivity

In cardiovascular drug discovery programs targeting aldosterone synthase, the isoquinolinyl-indole chemotype represented by 4-(1H-Indol-1-yl)isoquinoline offers a selectivity advantage over clinical benchmarks. Published data show that isoquinolinyl-substituted indoles achieve selectivity factors (CYP11B1/CYP11B2) of approximately 170, >11-fold superior to fadrozole and LCI699 (SFs < 15), while also exhibiting clean profiles against five major hepatic CYP isoforms and two steroidogenic enzymes (IC₅₀ > 50 μM) [2]. This selectivity profile directly addresses the cortisol-suppression and drug-drug interaction liabilities that have limited earlier candidates.

Physicochemical Profiling and Assay Development Requiring Well-Characterized, Crystalline Reference Material

For analytical chemistry, biophysical assay development, and solid-form screening workflows, 4-(1H-Indol-1-yl)isoquinoline provides a defined melting point (130–135 °C) and crystalline morphology, enabling DSC-based purity assessment and polymorph identification . Its predicted pKa of 4.94 allows precise calculation of ionization state in assay buffers, whereas the 1-positional isomer (pKa 4.71) and other indole-isoquinoline hybrids with uncharacterized solid-state properties introduce uncontrolled variability in solubility and permeability measurements.

Structure-Activity Relationship (SAR) Exploration of Indole-Isoquinoline Positional Isomers

Medicinal chemistry teams exploring the impact of indole attachment position on biological activity can use 4-(1H-Indol-1-yl)isoquinoline as the 4-substituted reference compound in systematic SAR studies. Direct comparison with the 1-substituted isomer (CAS 2161345-34-0) and 6-(1H-indol-3-yl)isoquinoline enables mapping of how regiochemistry governs pKa, target engagement, and cellular potency within this pharmacophore class .

Quote Request

Request a Quote for 4-(1H-Indol-1-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.